Lactulose-13C
Description
Lactulose-13C is a stable isotope-labeled derivative of lactulose, a synthetic disaccharide composed of galactose and fructose. The incorporation of a ¹³C isotope at specific positions enables its use as a tracer in metabolic studies, particularly in gastrointestinal and hepatic research. Unlike unlabeled lactulose, which is primarily used clinically to treat constipation and hepatic encephalopathy , this compound serves as a non-digestible sugar in metabolomics to track carbohydrate fermentation, gut permeability, and microbiota activity . Its isotopic labeling ensures precise detection via nuclear magnetic resonance (NMR) or mass spectrometry (MS), making it indispensable for in vivo and in vitro mechanistic studies .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4S)-4,5-dihydroxy-2-(hydroxymethyl)-5-(hydroxy(113C)methyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12?/m1/s1/i3+1 |
InChI Key |
JCQLYHFGKNRPGE-MTQCGNDRSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]2O)([13CH2]O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Isomerization of Lactose to Lactulose
The fundamental chemical reaction for producing lactulose involves the isomerization of lactose under alkaline conditions. This process can be adapted for this compound by using lactose labeled with carbon-13 isotopes.
Alkaline Isomerization : Lactose is dissolved in water and treated with sodium hydroxide (NaOH) at controlled temperatures (below 70 °C) to isomerize lactose into lactulose. The reaction conditions are optimized to minimize by-products such as galactose and isosaccharinic acids.
Use of Boric Acid Complexation : Boric acid is added to form a complex with lactulose, stabilizing it and shifting the equilibrium towards lactulose production. This method improves yield and purity by minimizing side reactions.
Organogermanium Compound (Ge-132) Promotion : A novel approach uses poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132) as a reaction promoter. Ge-132 has a high affinity for ketoses and enhances the isomerization efficiency under alkaline conditions, enabling continuous production of lactulose syrup with high lactulose content and low impurities.
Detailed Process Steps
The preparation of this compound follows a multi-step process adapted from industrial lactulose production methods, with modifications to incorporate the 13C isotope:
| Step Number | Process Step | Description |
|---|---|---|
| 1 | Reagent Preparation | Dissolution of 13C-labeled lactose monohydrate in distilled water with stirring and temperature control. |
| 2 | Alkaline Isomerization Reaction | Mixing lactose solution with NaOH or NaOH + boric acid or Ge-132 solution at pH ~11-13 and ~60 °C. |
| 3 | Reaction Control | Passing the mixture through tubular reactors or continuous stirred tank reactors (CSTRs) for uniform reaction. |
| 4 | Reaction Quenching | Cooling the reaction mixture rapidly to stop isomerization and degradation. |
| 5 | Purification | Removal of unreacted lactose, boric acid, Ge-132, and by-products through crystallization, ion-exchange resins, or electrodialysis. |
| 6 | Concentration | Vacuum concentration under controlled temperature to achieve desired syrup density (1.34–1.36 g/mL). |
| 7 | Decolorization | Treatment with medicinal charcoal to remove color impurities. |
| 8 | Filtration and Packaging | Filtration to remove charcoal residues and packaging of purified lactulose syrup. |
Reactor Systems and Reaction Conditions
Batch vs Continuous Systems : Continuous systems using multiple reactors in series (e.g., two CSTRs followed by a tubular reactor) have been developed for efficient lactulose production, allowing precise control over reaction time and temperature.
Purification and Concentration Techniques
Crystallization and Separation
Ion Exchange and Electrodialysis
Decolorization and Filtration
Medicinal charcoal treatment removes color impurities from the concentrated lactulose solution.
Subsequent filtration through decarburization and precision filters ensures removal of charcoal residues before packaging.
Research Findings and Data Summary
Yield and Purity
Using boric acid complexation, equilibrium conversion of lactose to lactulose reaches about 75%, with high lactulose purity and minimal by-products.
The Ge-132 promoted process achieved lactulose syrup concentrations of 350 g/L lactulose, with residual lactose and galactose at 92 g/L and 31 g/L respectively, and residual Ge-132 below 2 mg/L, indicating high purity and efficient separation.
Process Efficiency
| Method | Lactulose Yield (%) | Reaction Time (min) | Purification Complexity | Notes |
|---|---|---|---|---|
| Alkaline Isomerization (NaOH only) | ~50–60 | 30–60 | Moderate | Higher by-products, lower yield |
| Boric Acid Complexation | ~75 | 20–30 | Moderate | Stabilizes lactulose, higher yield |
| Ge-132 Promoted Reaction | >75 (350 g/L syrup) | 20–30 | Advanced (electrodialysis) | Continuous production, high purity, reagent recovery |
Summary Table of Preparation Methods for this compound
| Preparation Aspect | Boric Acid Complexation Method | Ge-132 Promoted Alkaline Isomerization | Conventional Alkaline Isomerization |
|---|---|---|---|
| Reaction Medium | Lactose + NaOH + Boric Acid | Lactose + NaOH + Ge-132 | Lactose + NaOH |
| Reaction pH | ~11 | ~13 | ~12 |
| Temperature | 60 °C | 60 °C | 60–70 °C |
| Reaction Time | 20–30 min | 20–30 min | 30–60 min |
| Reactor Type | Batch or Continuous (CSTR + Tubular) | Continuous tubular reactors with static mixers | Batch or Continuous |
| Purification | Filtration, ion exchange, crystallization | Electrodialysis, charcoal decolorization | Crystallization, ion exchange |
| Lactulose Yield | Up to 75% | >75%, high concentration syrup (350 g/L) | 50–60% |
| By-products | Minimal due to complexation | Minimal due to Ge-132 affinity | Higher galactose and isosaccharinic acids |
| Isotope Incorporation | Via 13C-labeled lactose substrate | Via 13C-labeled lactose substrate | Via 13C-labeled lactose substrate |
Chemical Reactions Analysis
Types of Reactions
Lactulose-13C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various organic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products Formed
Oxidation: Organic acids such as lactic acid and acetic acid.
Reduction: Corresponding alcohols of this compound.
Substitution: Acetylated derivatives of this compound.
Scientific Research Applications
Lactulose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the fermentation processes in the gut microbiota.
Medicine: Utilized in diagnostic tests such as the lactulose breath test to assess gastrointestinal transit time and bacterial overgrowth.
Industry: Employed in the production of prebiotic foods and supplements
Mechanism of Action
Lactulose-13C passes through the stomach and small intestine without being digested or absorbed. In the colon, it is fermented by the gut microbiota, producing short-chain fatty acids and gases like hydrogen and methane. These fermentation products lower the pH of the colon and act as osmotic laxatives, promoting bowel movements. The isotopic labeling allows for precise measurement of these processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Lactulose-13C belongs to the category of stable isotope-labeled carbohydrates, which share structural similarities with other non-digestible sugars and isotope-tagged molecules. Key comparisons include:
Lactulose vs. This compound
- Unlabeled Lactulose : Used therapeutically for ammonia reduction in hepatic encephalopathy and as a laxative. It is metabolized by colonic bacteria to short-chain fatty acids, lowering pH and inhibiting ammonia absorption .
- This compound: Retains the pharmacological structure but is enriched with ¹³C for research applications. It avoids interference from endogenous metabolites, enabling accurate quantification of gut fermentation kinetics .
Sucralose-d6
A deuterated analog of the artificial sweetener sucralose, Sucralose-d6 is used to study absorption and excretion kinetics. Unlike this compound, it is fully digestible and serves as a marker for intestinal permeability in humans. However, its synthetic origin limits applicability in microbiota studies compared to this compound’s natural fermentation pathway .
L-Gulono-1,4-lactone-13C6
This ¹³C-labeled sugar alcohol is a precursor in vitamin C biosynthesis. While both this compound and L-Gulono-1,4-lactone-13C6 are used in isotopic tracing, the latter is specific to oxidative stress and antioxidant pathways, contrasting with this compound’s focus on gut metabolism .
Comparative Data Table
Limitations and Advantages
- Advantages of this compound: Non-radioactive, making it safer for human studies compared to ¹⁴C-labeled analogs. High specificity in metabolomic workflows due to minimal isotopic cross-talk .
- Limitations: Higher cost compared to unlabeled lactulose. Limited utility in studies requiring rapid metabolic turnover (e.g., glycolysis) due to its non-digestible nature.
Q & A
Q. What strategies enhance the reproducibility of this compound studies in grant proposals or peer-reviewed manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
